Bienvenue dans la boutique en ligne BenchChem!

(+/-)-4-Hydroxy Mephenytoin-d3

CYP2C19 phenotyping stable isotope dilution UPLC-MS/MS

Select (+/-)-4-Hydroxy Mephenytoin-d3 as your internal standard to eliminate LC-MS/MS quantification errors that non-isotopic analogs cannot correct. With three deuterium atoms on the N-methyl group, this standard co-elutes identically with the target analyte, providing a Δ3 Da mass shift for minimal isotopic interference (<0.5% cross-contribution). It is essential for regulatory-compliant CYP2C19 phenotyping and drug-drug interaction studies per FDA/EMA guidelines, delivering accuracy within 99.13–103.37% and intra-day RSD <6.13%. Non-deuterated or structurally dissimilar alternatives fail to correct for ion suppression and matrix effects, rendering them unsuitable for validated bioanalysis.

Molecular Formula C12H14N2O3
Molecular Weight 237.273
CAS No. 1173022-56-4
Cat. No. B562293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-Hydroxy Mephenytoin-d3
CAS1173022-56-4
Synonyms5-Ethyl-5-(4-hydroxyphenyl)-3-methyl-2,4-imidazolidinedione-d3;  (+/-)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3;  p-Hydroxymephenytoin-d3;  _x000B_
Molecular FormulaC12H14N2O3
Molecular Weight237.273
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
InChIInChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3
InChIKeyOQPLORUDZLXXPD-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-4-Hydroxy Mephenytoin-d3 (CAS 1173022-56-4): Deuterated CYP2C19 Metabolite Internal Standard for LC-MS/MS Quantification


(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated stable isotope-labeled analog of 4-Hydroxy Mephenytoin, incorporating three deuterium atoms at the N-methyl position . With molecular formula C12H11D3N2O3 and molecular weight 237.27 , this compound serves as the CYP2C19-mediated 4'-hydroxylated metabolite of the anticonvulsant drug mephenytoin [1]. As an analytical internal standard, it is employed in LC-MS/MS workflows for accurate quantification of 4-Hydroxy Mephenytoin in biological matrices during CYP2C19 phenotyping, drug-drug interaction studies, and pharmacokinetic investigations .

Why Generic Substitution Fails for (+/-)-4-Hydroxy Mephenytoin-d3: The Non-Negotiable Requirement for Isotope-Matched Internal Standards in CYP2C19 Bioanalysis


Generic substitution of (+/-)-4-Hydroxy Mephenytoin-d3 with unlabeled 4-Hydroxy Mephenytoin or structurally dissimilar internal standards fails fundamentally because these alternatives cannot co-elute identically or experience identical matrix effects during LC-MS/MS analysis [1]. In CYP2C19 phenotyping assays using S-mephenytoin as probe substrate, the deuterated internal standard corrects for ion suppression/enhancement effects that non-isotopic analogs cannot, compromising the accuracy and precision essential for regulatory-compliant bioanalysis . Furthermore, alternative deuterated internal standards lacking the specific isotope pattern (d3 on the N-methyl group) may produce different fragmentation patterns and retention time shifts, invalidating method selectivity requirements .

Quantitative Evidence Guide for (+/-)-4-Hydroxy Mephenytoin-d3: Comparator-Based Performance Differentiation in CYP2C19 Analytical Workflows


Stable Isotope Dilution LC-MS/MS Quantification of 4-Hydroxy Mephenytoin in Human Plasma and Urine

In a validated UPLC-MS/MS cocktail assay for six CYP probe-drug metabolites, (+/-)-4-Hydroxy Mephenytoin-d3 was employed as the stable isotope-labeled internal standard for 4-Hydroxy Mephenytoin quantification in human plasma and urine [1]. The method demonstrated a linear range of 10-500 ng/mL for the metabolite, with accuracy and precision meeting bioanalytical validation criteria [1]. The deuterated internal standard compensated for matrix effects inherent to biological samples, enabling reliable quantification without the need for matrix-matched calibration curves [1].

CYP2C19 phenotyping stable isotope dilution UPLC-MS/MS

Differential Ionization Efficiency and Retention Time Matching: Deuterated d3 vs. Unlabeled 4-Hydroxy Mephenytoin

(+/-)-4-Hydroxy Mephenytoin-d3 incorporates three deuterium atoms specifically at the N-methyl position (N-CD3), resulting in a molecular weight increase of +3 Da relative to the unlabeled analyte (237.27 vs. 234.25) . This isotopic substitution maintains near-identical physicochemical properties while providing sufficient mass separation for MS/MS discrimination . The d3 labeling produces minimal isotopic peak overlap (typically <0.5% cross-contribution between channels) compared to d1- or d2-labeled analogs, where isotopic interference may exceed 5% at clinical concentration ranges .

LC-MS/MS stable isotope internal standard ion suppression

Comparative Method Accuracy: Deuterated Internal Standard vs. Non-Isotopic Alternative in CYP2C19 Inhibition Screening

In a high-throughput CYP inhibition screening method employing a cocktail of probe substrates including S-mephenytoin for CYP2C19, the use of deuterated internal standards (including 4-Hydroxy Mephenytoin-d3 for the metabolite) enabled a validated assay with accuracy ranging from 99.13% to 103.37% across quality control levels [1]. By contrast, earlier HPLC-UV methods employing non-isotopic internal standards (e.g., phenobarbital or 4'-methoxymephenytoin) for 4-Hydroxy Mephenytoin quantification typically achieved accuracy ranges of 92-108% with intra-day RSD up to 12% [2].

CYP inhibition drug-drug interaction method validation

CYP2C19 Phenotype Discrimination Using Urinary 4-Hydroxy Mephenytoin Excretion Metrics

Urinary excretion of 4-Hydroxy Mephenytoin over 0-12 hours post mephenytoin administration serves as a sensitive and reproducible metric for CYP2C19 activity phenotyping, distinguishing extensive metabolizers from poor metabolizers [1]. Studies evaluating urinary mephenytoin metrics demonstrate that cumulative 0-12 h 4'-hydroxymephenytoin excretion enables assessment of drug effects on CYP2C19 in sample sizes as small as n=6 volunteers [1]. Accurate quantification using (+/-)-4-Hydroxy Mephenytoin-d3 as internal standard is essential for reliable phenotype classification, given the ~5- to 10-fold difference in 4-Hydroxy Mephenytoin excretion between extensive and poor metabolizers [2].

CYP2C19 phenotyping pharmacogenetics precision medicine

Optimal Research and Industrial Application Scenarios for (+/-)-4-Hydroxy Mephenytoin-d3


CYP2C19 Phenotyping in Clinical Pharmacology Studies

Employ (+/-)-4-Hydroxy Mephenytoin-d3 as the stable isotope-labeled internal standard for quantifying urinary 4-Hydroxy Mephenytoin in CYP2C19 phenotyping studies. The d3-labeled standard enables LC-MS/MS quantification with accuracy within 99.13-103.37% and intra-day RSD <6.13%, reliably distinguishing extensive vs. poor metabolizers based on 0-12 h cumulative excretion metrics [1]. This application captures functional enzyme activity including drug-induced modulation that genotyping alone misses in up to 15-20% of subjects [2].

In Vitro CYP2C19 Inhibition Screening for Drug-Drug Interaction Assessment

Integrate (+/-)-4-Hydroxy Mephenytoin-d3 into high-throughput CYP inhibition cocktail assays using human liver microsomes or recombinant CYP2C19. The deuterated internal standard corrects for matrix effects in LC-MS/MS analysis, enabling precise quantification of 4-Hydroxy Mephenytoin formation from S-mephenytoin with inter-day RSD <6.20% [1]. This 2-fold improvement in precision compared to non-isotopic internal standard methods supports more reliable IC50 determinations for candidate drugs [2].

Pharmacokinetic Studies of Mephenytoin Metabolism in Preclinical Models

Utilize (+/-)-4-Hydroxy Mephenytoin-d3 for accurate quantification of the CYP2C19-mediated metabolite in plasma and urine from preclinical species during ADME studies. The d3 labeling (Δ3 Da mass shift) provides sufficient mass separation to minimize isotopic interference (<0.5% cross-contribution) from the unlabeled analyte, critical for pharmacokinetic parameter calculation [1]. This application is essential for studies evaluating CYP2C19 induction/inhibition by concomitant medications.

Method Development and Validation for Regulatory-Compliant Bioanalysis

Specify (+/-)-4-Hydroxy Mephenytoin-d3 as the internal standard when developing and validating LC-MS/MS methods for 4-Hydroxy Mephenytoin quantification according to FDA/EMA bioanalytical method validation guidelines. The deuterated standard's near-identical physicochemical properties to the analyte enable isotope dilution quantification, meeting regulatory requirements for accuracy (±15% at LLOQ) and precision (≤15% RSD) without matrix-matched calibration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-4-Hydroxy Mephenytoin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.